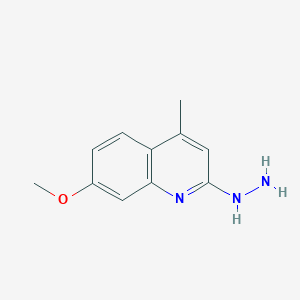

2-Hydrazinyl-7-methoxy-4-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-methoxy-4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-11(14-12)13-10-6-8(15-2)3-4-9(7)10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWWBUSMACVAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318522 | |

| Record name | 2-Hydrazinyl-7-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97892-65-4 | |

| Record name | 2-Hydrazinyl-7-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydrazinyl-7-methoxy-4-methylquinoline CAS number

An In-depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative featuring a reactive hydrazinyl group at the C2 position. This functional group makes it a valuable intermediate for constructing more complex molecular architectures.

Chemical Identity:

-

IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine

-

CAS Number: 97892-65-4[1]

-

Molecular Formula: C₁₁H₁₃N₃O[1]

-

Molecular Weight: 203.24 g/mol [1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Appearance | Off-white to yellow solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like Ethanol, DMSO, DMF | Inferred from synthesis protocols[2] |

| Melting Point | Not explicitly reported; expected to be >150 °C | Inferred from similar compounds |

Synthesis and Purification: A Validated Workflow

The synthesis of hydrazinyl-quinolines is typically achieved through the nucleophilic substitution of a corresponding halo-quinoline with hydrazine hydrate.[2][3] The most common and cost-effective precursor is the 2-chloro derivative.

The causality behind this choice is twofold: the chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic attack, and hydrazine hydrate is a potent, readily available nucleophile. The methoxy and methyl groups on the quinoline core are generally stable under these reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method starting from the commercially available 7-methoxy-4-methylquinolin-2-ol.

Step 1: Chlorination of 7-methoxy-4-methylquinolin-2-ol The initial step involves converting the hydroxyl group of the quinolinol precursor into a better leaving group (chloride) using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

To a round-bottom flask, add 7-methoxy-4-methylquinolin-2-ol (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C. This is an exothermic reaction and must be cooled to control the reaction rate and prevent side reactions.

-

After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the chlorinated product.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-7-methoxy-4-methylquinoline.

Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline This is the key step where the hydrazinyl moiety is introduced.

-

Suspend 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol or isopropanol in a round-bottom flask.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) to the suspension. A large excess of hydrazine hydrate is used to ensure complete reaction and minimize the formation of dimeric byproducts.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and then with diethyl ether.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data below are predicted based on the structure and published data for analogous compounds.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals:

-

A singlet for the methyl group (C4-CH₃) around δ 2.5-2.7 ppm.

-

A singlet for the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.

-

Signals for the hydrazine protons (NH and NH₂), which may be broad and exchangeable with D₂O.

-

A set of multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the quinoline ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton, showing distinct peaks for the methyl, methoxy, and all aromatic and heterocyclic carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically broad, around 3100-3300 cm⁻¹), C=N and C=C stretching from the quinoline ring (1500-1650 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[2]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its terminal hydrazine nitrogen. This nucleophilic site readily reacts with electrophilic partners, particularly carbonyl compounds, to form stable heterocyclic systems. This makes it a powerful building block in diversity-oriented synthesis.

Key Reactions:

-

Reaction with β-Dicarbonyls: As demonstrated in related systems, reaction with β-ketoesters like ethyl acetoacetate leads to the formation of pyrazolones.[2] This is a classic Knorr pyrazole synthesis, providing a robust method for creating 5-membered heterocyclic rings appended to the quinoline core.

-

Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases (hydrazones). These derivatives are often investigated for their own biological activities or used as intermediates for further cyclization reactions.[4]

-

Synthesis of Fused Heterocycles: The hydrazine moiety can participate in cyclocondensation reactions to build fused ring systems, such as triazolo-quinolines, which are of great interest in medicinal chemistry.

Reaction Pathways Diagram

Caption: Key Reaction Pathways.

Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases. The introduction of a hydrazinyl group at the C2 position provides a versatile handle for creating novel derivatives with potential therapeutic value.

-

Antiproliferative Agents: Quinoline derivatives are known to target various cellular pathways involved in cancer progression. By using the hydrazinyl group to link the quinoline core to other pharmacophores (like benzimidazoles), hybrid molecules can be designed to inhibit targets such as protein kinases or disrupt cell cycle progression.[5]

-

Antimalarial and Antimicrobial Agents: The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine). Modifications at other positions, facilitated by reactive handles like the hydrazinyl group, allow for the exploration of new derivatives to combat drug-resistant strains.

-

Scaffolding for Combinatorial Chemistry: This compound serves as an excellent starting point for building combinatorial libraries. The predictable reactivity of the hydrazine allows for the rapid generation of a diverse set of molecules for high-throughput screening against various biological targets.

Safety and Handling

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Harmful)

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

-

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. scbt.com [scbt.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 6. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (7-methoxy-4-methylquinolin-2-yl)hydrazine: A Promising Scaffold for Drug Discovery

Part 1: Introduction to (7-methoxy-4-methylquinolin-2-yl)hydrazine

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[1] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline nucleus serves as a versatile template for the design of novel therapeutics. The synthetic tractability of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[]

The Hydrazine/Hydrazone Moiety: A Versatile Pharmacophore and Linker

Hydrazine (-NHNH2) and its derivatives, hydrazones (-NHN=CR1R2), are functional groups of significant interest in drug development. The hydrazine moiety can act as a linker to connect different pharmacophores, and its chemical reactivity allows for the synthesis of a wide variety of derivatives. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The presence of the N-N bond in these compounds can also lead to unique mechanisms of action, such as the generation of reactive nitrogen species.[3]

(7-methoxy-4-methylquinolin-2-yl)hydrazine: A Compound of Interest

(7-methoxy-4-methylquinolin-2-yl)hydrazine emerges as a molecule of significant interest by combining the well-established quinoline scaffold with the versatile hydrazine functional group. This unique combination suggests the potential for a wide range of biological activities, making it a compelling starting point for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of (7-methoxy-4-methylquinolin-2-yl)hydrazine, including its synthesis, known and potential biological activities, and experimental protocols for its evaluation, to serve as a valuable resource for researchers in the field of drug discovery.

Part 2: Synthesis and Chemical Properties

General Synthetic Approaches to 2-Hydrazinoquinolines

The synthesis of 2-hydrazinoquinolines typically involves the nucleophilic displacement of a leaving group at the 2-position of the quinoline ring by hydrazine. A common precursor is a 2-chloroquinoline derivative, which can be readily prepared from the corresponding 2-hydroxyquinoline (quinolin-2-one). The 2-hydroxyquinoline, in turn, can be synthesized through various established methods, such as the Combes or Doebner-von Miller reactions.

Proposed Synthesis of (7-methoxy-4-methylquinolin-2-yl)hydrazine

A plausible synthetic route to (7-methoxy-4-methylquinolin-2-yl)hydrazine starts from the readily available m-anisidine.

Step 1: Synthesis of 7-methoxy-4-methylquinolin-2-ol

The initial step involves the Combes quinoline synthesis, where m-anisidine is reacted with ethyl acetoacetate to form an enamine intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.

Step 2: Chlorination of 7-methoxy-4-methylquinolin-2-ol

The resulting quinolin-2-ol is then converted to the corresponding 2-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl3).

Step 3: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline

Finally, the 2-chloro derivative is reacted with hydrazine hydrate to yield the target compound, (7-methoxy-4-methylquinolin-2-yl)hydrazine.

Caption: Proposed synthetic workflow for (7-methoxy-4-methylquinolin-2-yl)hydrazine.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 97892-65-4 | [][4][5][6] |

| Molecular Formula | C11H13N3O | [4][6] |

| Molecular Weight | 203.24 g/mol | [6] |

| IUPAC Name | (7-methoxy-4-methylquinolin-2-yl)hydrazine | [4] |

| Density | 1.241 g/cm³ | [] |

Part 3: Biological Activities and Potential Applications

While specific biological data for (7-methoxy-4-methylquinolin-2-yl)hydrazine is limited in the public domain, the broader class of quinoline hydrazone and hydrazide derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Potential

Quinoline-based hydrazone and hydrazide derivatives have emerged as a promising class of anticancer agents.[1][7][8][9][10]

3.1.1. Mechanisms of Action

The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. For instance, some quinazolinone hydrazine derivatives have been shown to act as RTK inhibitors.[11]

Caption: Proposed mechanism of action via RTK inhibition.

Other reported mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7] Some derivatives have also been found to generate reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[8][9]

3.1.2. Structure-Activity Relationship (SAR) Insights

Studies on various quinoline hydrazone derivatives have provided valuable insights into their structure-activity relationships. For example, the presence and position of substituents on the quinoline ring can significantly influence anticancer potency. The methoxy group, in particular, has been shown in some instances to enhance activity.[1]

3.1.3. Preclinical Data of Related Quinoline Hydrazone/Hydrazide Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |

| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [8][9] |

| Quinazolinone hydrazine derivatives | EBC-1, A549, HT-29, U-87MG | 8.6 - 22.9 | [11] |

| Quinoline hydrazide derivatives | SH-SY5Y, Kelly, MCF-7 | 1.3 - >25 | [1][7] |

Antibacterial Potential

The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antibacterial agents.[12] Quinoline-hydrazone hybrids have been rationally designed and shown to possess promising antibacterial properties.[13]

3.2.1. Potential Mechanisms of Action

The antibacterial activity of quinoline derivatives is often associated with the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[13] The hydrazone moiety can contribute to the overall activity through various mechanisms, including interactions with the bacterial cell membrane or other essential enzymes.

3.2.2. In Vitro Activity of Related Compounds

Studies on related 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 0.5 µg/mL against E. coli.[14] Furthermore, novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown significant antimicrobial activity against pathogenic microbes causing urinary tract infections.[15]

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assessment

4.1.1. Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

-

Culture Medium: Use the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

4.1.2. MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Step 2: Compound Treatment: Treat the cells with serial dilutions of (7-methoxy-4-methylquinolin-2-yl)hydrazine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antibacterial Activity Assessment

4.2.1. Bacterial Strains and Culture Conditions

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Culture Medium: Use appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Culture Conditions: Grow bacteria to the mid-logarithmic phase at 37°C with shaking.

4.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Step 1: Compound Preparation: Prepare serial twofold dilutions of (7-methoxy-4-methylquinolin-2-yl)hydrazine in a 96-well microtiter plate.

-

Step 2: Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

-

Step 3: Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Step 4: MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 5: Future Perspectives and Conclusion

Opportunities for Derivatization and Optimization

The (7-methoxy-4-methylquinolin-2-yl)hydrazine scaffold presents numerous opportunities for chemical modification to enhance its therapeutic potential. The hydrazine moiety can be readily converted into a variety of hydrazones by reaction with different aldehydes and ketones, allowing for the exploration of a vast chemical space. Furthermore, modifications to the quinoline ring, such as altering the substituents at the 4- and 7-positions, could lead to improved potency, selectivity, and pharmacokinetic properties.

Concluding Remarks

(7-methoxy-4-methylquinolin-2-yl)hydrazine is a promising molecular scaffold that combines the favorable pharmacological properties of the quinoline ring with the versatile reactivity and biological activity of the hydrazine functional group. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the existing data on related compounds strongly suggest its potential as a lead structure for the development of novel anticancer and antibacterial agents. The synthetic accessibility and potential for extensive derivatization make it an attractive starting point for medicinal chemistry campaigns aimed at addressing unmet medical needs.

Part 6: References

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 12. turkjps.org [turkjps.org]

- 13. chemclassjournal.com [chemclassjournal.com]

- 14. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Scientific Impetus of 2-Hydrazinyl-7-methoxy-4-methylquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in the field of drug discovery.[1][2] Its rigid, aromatic structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. Historically and currently, quinoline derivatives have been instrumental in the development of therapeutics across a wide range of diseases, from infectious agents to cancer.[2][3][4] Notable examples include the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin, which underscore the vast therapeutic potential embedded within this heterocyclic system.[1] This guide delves into the discovery of a specific, functionalized quinoline, this compound, detailing its synthetic rationale, a robust protocol for its preparation, and its potential as a versatile building block for novel therapeutic agents.

Rationale for Discovery: The Strategic Union of Quinoline and Hydrazine

The decision to synthesize this compound is rooted in the strategic combination of two pharmacologically significant moieties. The quinoline core provides a proven biological anchor, while the hydrazinyl group (-NHNH₂) at the 2-position introduces a highly reactive and versatile nucleophilic handle.

Causality Behind the Design:

-

Proven Bioactivity: The 7-methoxy-4-methylquinoline core is a common feature in bioactive molecules. The methoxy group can modulate electronic properties and metabolic stability, while the methyl group can influence binding affinity and steric interactions.

-

Versatile Synthetic Intermediate: The primary amine of the hydrazinyl group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acid chlorides. This allows for the straightforward synthesis of a diverse library of derivative compounds, such as hydrazones and hydrazides, which themselves are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]

-

Chelating Properties: The hydrazinyl moiety can act as a bidentate ligand, enabling the chelation of metal ions. This property is crucial for inhibiting certain metalloenzymes that are vital for pathogen survival or tumor progression.

The overarching goal was to create a stable, yet highly adaptable, molecular scaffold—a platform from which a new generation of complex and potentially potent drug candidates could be launched.

Caption: Logical framework for the discovery of the target molecule.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution reaction. The key precursor is 2-chloro-7-methoxy-4-methylquinoline, where the chlorine atom at the electron-deficient 2-position is an excellent leaving group.

Caption: Synthetic workflow for the target compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier Notes |

| 2-Chloro-7-methoxy-4-methylquinoline | 97892-67-6 | C₁₁H₁₀ClNO | Purity ≥98% recommended.[7] |

| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | Handle with extreme caution in a fume hood.[8] |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Anhydrous grade preferred. |

| Deionized Water | 7732-18-5 | H₂O | For work-up and crystallization. |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | For neutralization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying organic extracts. |

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via nucleophilic substitution. This protocol is a self-validating system; successful completion of each step is confirmed by the physical changes described.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-7-methoxy-4-methylquinoline (10.0 g, 48.1 mmol).

-

Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved, resulting in a clear, pale-yellow solution.

-

-

Addition of Hydrazine Hydrate:

-

Expert Insight: The addition of hydrazine hydrate is exothermic. To control the reaction rate and prevent excessive heat generation, it should be added slowly.

-

In a dropwise manner, add hydrazine hydrate (80% solution, 15.0 mL, ~240 mmol, 5 equivalents) to the stirred solution over 10-15 minutes. A white precipitate may begin to form during the addition as the hydrochloride salt of the product transiently appears.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion. The solution will typically become a thicker, off-white slurry.

-

-

Product Isolation and Work-up:

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filter the resulting solid using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 20 mL) to remove residual hydrazine.

-

Trustworthiness Check: The crude solid is then suspended in 100 mL of deionized water and stirred. The pH is carefully adjusted to ~8-9 by the slow addition of a saturated sodium bicarbonate solution to neutralize any trapped hydrazine hydrochloride. This step is critical for ensuring the final product is the free base form.

-

Filter the neutralized solid, wash thoroughly with deionized water (3 x 50 mL), and dry under vacuum at 50 °C for 12 hours.

-

-

Purification (if necessary):

-

The dried solid is often of sufficient purity (>95%).

-

For higher purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then place in an ice bath to induce crystallization of pure this compound.

-

Structural Characterization and Validation

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 97892-65-4 | [9] |

| Molecular Formula | C₁₁H₁₃N₃O | [9] |

| Molecular Weight | 203.24 g/mol | [9] |

| Appearance | Off-white to pale yellow crystalline solid | (Expected) |

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of all protons. Key expected signals include a singlet for the methyl group (CH₃) around δ 2.4-2.6 ppm, a singlet for the methoxy group (OCH₃) around δ 3.8-4.0 ppm, distinct signals for the aromatic protons on the quinoline ring, and broad, exchangeable signals for the hydrazinyl protons (-NHNH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 11 distinct carbon signals corresponding to the molecular structure, including signals for the methyl, methoxy, and aromatic carbons.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands would include N-H stretching for the hydrazine group (typically two bands in the 3200-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1250 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 204.11, confirming the molecular weight of the synthesized compound.

Future Directions: A Scaffold for Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The primary amine of the hydrazinyl group serves as a gateway for constructing a diverse library of compounds, particularly through the formation of hydrazones.

Caption: Derivatization potential of the target molecule.

By reacting this core molecule with various aldehydes and ketones, researchers can rapidly generate libraries of quinoline-hydrazones. This class of compounds has demonstrated significant potential in preclinical studies for a range of therapeutic areas:

-

Anticancer Activity: Many quinoline-based hydrazones have shown potent cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial and Antimalarial Activity: The quinoline scaffold is a cornerstone of antimalarial therapy, and its hydrazone derivatives are being explored as novel agents to combat drug-resistant strains.[10][11]

-

Antitubercular Activity: Hydrazide-hydrazones are a well-established class of compounds with activity against Mycobacterium tuberculosis.[6]

Conclusion

The discovery and synthesis of this compound provide a valuable and strategically designed platform for medicinal chemistry research. The synthetic protocol outlined herein is robust, scalable, and built on well-understood chemical principles. The resulting compound is not an end in itself, but rather a beginning—a versatile starting material poised for elaboration into diverse libraries of novel molecules with significant therapeutic potential. Its rational design, combining the privileged quinoline scaffold with the synthetically adaptable hydrazinyl group, exemplifies a modern approach to drug discovery focused on creating efficient pathways to molecular complexity and biological function.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-7-methoxy-4-methylquinoline | C11H10ClNO | CID 732214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scbt.com [scbt.com]

- 10. 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Expanding Therapeutic Frontier of Hydrazinyl-Quinolines: A Technical Guide for Drug Discovery Professionals

Preamble: Unlocking the Pharmacological Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of well-established pharmacophores often yields hybrid molecules with emergent biological properties and enhanced therapeutic potential. The quinoline nucleus, a cornerstone in numerous clinically approved drugs, and the versatile hydrazine/hydrazone moiety, known for its diverse biological activities and synthetic utility, represent such a powerful pairing. This technical guide provides an in-depth exploration of the biological potential of hydrazinyl-quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into the synthetic strategies, diverse pharmacological activities, and mechanistic underpinnings of this promising class of compounds, moving beyond a mere recitation of facts to explain the causal relationships that drive their therapeutic promise.

The Chemical Architecture: A Marriage of Functionality

The remarkable biological activity of hydrazinyl-quinolines stems from the unique combination of the quinoline and hydrazine/hydrazone scaffolds.

-

The Quinoline Core: This bicyclic aromatic heterocycle is a "privileged scaffold" in drug discovery, appearing in a wide array of natural products and synthetic drugs.[1][2] Its rigid, planar structure allows for effective interaction with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The quinoline ring system is a key feature in drugs with activities ranging from anticancer (e.g., camptothecin) to antimalarial (e.g., chloroquine).[1][3]

-

The Hydrazine/Hydrazone Linker: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is not merely a passive linker. It is an important pharmacophore in its own right, contributing to a molecule's overall biological profile.[3] The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) facilitates strong interactions with biological targets.[4] Furthermore, the azomethine group (–NH–N=C–) is implicated in a variety of pharmaceutical applications.[1] The acid-labile nature of the hydrazone linkage can be exploited for targeted drug release in the acidic microenvironment of tumors.[4]

Synthetic Pathways: Constructing the Molecular Framework

The synthesis of hydrazinyl-quinolines is generally straightforward, often involving a convergent approach that allows for the generation of diverse analogues.

General Synthesis of Hydrazinyl-Quinolines

A common and efficient method involves the reaction of a substituted 4-chloroquinoline with hydrazine hydrate to yield the corresponding 4-hydrazinylquinoline intermediate. This key intermediate can then be condensed with various aldehydes or ketones to produce a library of quinolinyl hydrazones.

Experimental Protocol: Synthesis of 4-Hydrazinylquinolines

-

Reaction Setup: To a solution of the appropriate 4-chloroquinoline derivative in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the 4-hydrazinylquinoline intermediate.

Synthesis of Quinoline Hydrazones

The hydrazinylquinoline intermediate serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives.

Experimental Protocol: Synthesis of Quinoline Hydrazones

-

Condensation Reaction: Dissolve the 4-hydrazinylquinoline intermediate in a suitable solvent (e.g., ethanol). Add an equimolar amount of the desired aldehyde or ketone. A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

-

Product Isolation: After cooling, the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to afford the pure quinoline hydrazone derivative.

Below is a graphical representation of a typical synthetic workflow for preparing quinoline-hydrazone derivatives.

Caption: General synthetic workflow for quinoline hydrazones.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Hydrazinyl-quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often multifaceted.

Mechanisms of Anticancer Activity

-

Induction of Apoptosis: Many quinoline-based dihydrazone derivatives have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: Certain quinoline hydrazides can induce cell cycle arrest, particularly at the G1 phase, by upregulating cell cycle regulatory proteins like p27kip1.[3] This prevents cancer cells from proliferating.

-

Enzyme Inhibition: Hydrazinyl-quinolines can act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have shown inhibitory activity against c-Abl kinase and PI3K.[4]

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some compounds also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[3][4]

-

Inhibition of Angiogenesis: Some quinoline derivatives have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

Quantitative Data on Anticancer Activity

The anticancer potency of hydrazinyl-quinolines is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Hydrazone | MCF-7 (Breast) | 0.73 | [4] |

| Thiazolyl-Hydrazone-Quinoline | A549 (Lung) | 3.93 | [4] |

| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.016 | [5] |

| Quinoline Amidrazone | A549 (Lung) | 43.1 | [4] |

| Chalcone-Quinoline Hydrazone | A549 (Lung) | 1.91 | [4] |

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Benzylidene Moiety: The nature and position of substituents on the benzylidene ring significantly influence anticancer activity. Electron-withdrawing groups, such as a p-nitro group, have been shown to enhance cytotoxicity.[4] Conversely, electron-releasing groups like p-methoxy and p-methyl have also demonstrated potent activity.[4]

-

Modification of the Quinoline Ring: Substitution on the quinoline nucleus, for instance with a methoxy group, can increase anticancer activity.[4]

-

Lipophilicity: Increased lipophilicity, achieved by introducing moieties like benzotriazole, can enhance anticancer activity.[4]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

Hydrazinyl-quinolines exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties.[1][6]

Mechanisms of Antimicrobial Action

The antibacterial and antifungal effects of these compounds are attributed to several mechanisms:

-

Enzyme Inhibition: Quinoline hydrazide/hydrazone derivatives can target various bacterial enzymes, including DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase.[7]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives allows them to interfere with the bacterial cell membrane, leading to cell death.

-

Chelation of Metal Ions: The hydrazone moiety can chelate essential metal ions, depriving bacteria of vital cofactors for enzymatic reactions.

In Vitro Antimicrobial and Antifungal Efficacy

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl Hydrazone | S. aureus | 6.25 | [8] |

| Quinolyl Hydrazone | E. coli | 1.25-2.5 | [2] |

| Thiazolyl Hydrazone-Quinoline | C. albicans | - | [9] |

| Thiazolyl Hydrazone-Quinoline | C. krusei | - | [9] |

Note: Specific MIC values for the antifungal activity were not provided in the cited abstract, but the compounds showed activity at a concentration of 1 mg/mL.

Metal Complexes with Enhanced Activity

The coordination of hydrazinyl-quinoline ligands with transition metal ions can significantly enhance their antimicrobial activity.[10] These metal complexes often exhibit greater biological potency than the free ligands.[11][12]

Antiviral and Anti-inflammatory Potential

The therapeutic scope of hydrazinyl-quinolines extends to antiviral and anti-inflammatory applications.

Antiviral Activity

Certain 4-oxo-4H-quinoline acylhydrazone derivatives have demonstrated moderate to good antiviral activities, particularly against the Tobacco Mosaic Virus (TMV).[13] Some of these compounds exhibited higher curative and protective activities than the commercial antiviral agent ribavirin.[13] The quinoline scaffold itself is known to be present in various antiviral agents.[14][15]

Anti-inflammatory Properties

The hydrazone moiety is known to be present in compounds with anti-inflammatory activity.[16] Quinoline-based molecules have been developed as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX).[17] The combination of these two pharmacophores in hydrazinyl-quinolines suggests a strong potential for the development of novel anti-inflammatory drugs.

Future Directions and Concluding Remarks

The body of evidence presented in this guide underscores the immense biological potential of hydrazinyl-quinolines. The synthetic tractability of this scaffold, coupled with its diverse and potent pharmacological activities, makes it a highly attractive starting point for the development of new therapeutics.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds identified to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Rigorous evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 2-Hydrazinyl-7-methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-7-methoxy-4-methylquinoline is a heterocyclic compound belonging to the quinoline class of molecules. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the quinoline core, the hydrazinyl group, the methoxy substituent, and the methyl group—are all well-known pharmacophores. This guide provides a comprehensive, predictive pharmacological profile of this compound based on a thorough analysis of structurally related compounds. We will delve into its proposed synthesis, postulate its mechanism of action across several key therapeutic areas, and provide detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising, yet understudied, molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile that allows for diverse interactions with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

The therapeutic potential of a quinoline derivative is heavily influenced by the nature and position of its substituents. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a multifaceted pharmacological profile. The hydrazinyl moiety, in particular, is a versatile functional group known to be a precursor for various heterocyclic rings and to participate in hydrogen bonding with biological targets.[5]

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.[5][6] A common approach involves the nucleophilic substitution of a leaving group at the 2-position of the quinoline ring with hydrazine hydrate.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H13N3O | [7] |

| Molecular Weight | 203.24 g/mol | [7] |

| CAS Number | 97892-65-4 | [7] |

Postulated Pharmacological Profile

Based on the extensive literature on quinoline derivatives, we can postulate a pharmacological profile for this compound. This profile is predictive and requires experimental validation.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell migration.[1][8] The presence of the hydrazinyl group could also contribute to this activity, as seen in other heterocyclic compounds.

Postulated Mechanism of Action:

-

Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, potentially through the activation of caspases.[8][9]

-

Kinase Inhibition: Many quinoline-based compounds are kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Proposed Signaling Pathway Inhibition:

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antimicrobial agents.[1] Hydrazinyl-containing compounds have also demonstrated significant antibacterial and antifungal properties.

Postulated Mechanism of Action:

-

Inhibition of DNA Gyrase: Quinolones are classic inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Wall Synthesis: The compound may interfere with the synthesis of the bacterial or fungal cell wall.[10]

Anti-inflammatory Activity

Certain quinoline and pyrazoline derivatives have shown potent anti-inflammatory effects.[2]

Postulated Mechanism of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The compound could inhibit COX-1 and/or COX-2, reducing the production of prostaglandins involved in inflammation.

-

Modulation of Cytokine Production: It may suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Neuroprotective Activity

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[4][11]

Postulated Mechanism of Action:

-

Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the compound could increase acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.[11]

-

Antioxidant Activity: The quinoline ring system can act as a scavenger of reactive oxygen species, protecting neurons from oxidative stress.[4]

Proposed Experimental Protocols for Pharmacological Investigation

To validate the postulated pharmacological profile, a systematic experimental approach is necessary.

In Vitro Assays

Experimental Workflow for In Vitro Screening:

Caption: A tiered workflow for in vitro pharmacological screening.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Studies

Should in vitro studies yield promising results, in vivo validation would be the next logical step.

Proposed In Vivo Models:

| Postulated Activity | Proposed In Vivo Model | Key Parameters to Measure |

| Anticancer | Xenograft mouse model (e.g., subcutaneous injection of cancer cells) | Tumor volume, body weight, survival rate |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume, inflammatory markers in tissue |

| Neuroprotective | Scopolamine-induced memory impairment in mice | Performance in behavioral tests (e.g., Morris water maze) |

Step-by-Step Protocol for Xenograft Mouse Model:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. Its quinoline core, combined with a hydrazinyl moiety, suggests a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive theoretical framework and a practical roadmap for researchers to unlock the potential of this compound. The proposed synthetic route and the detailed experimental protocols offer a solid foundation for initiating a thorough investigation. Further research into this and related compounds could pave the way for the development of novel therapeutics for a range of diseases.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of 2-Hydrazinyl-7-methoxy-4-methylquinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound, 2-Hydrazinyl-7-methoxy-4-methylquinoline. Given the limited direct literature on this specific molecule, this document outlines a logical, multi-pronged investigative approach. We will leverage the known biological activities of its core chemical moieties—the quinoline ring, the methoxy group, and the hydrazinyl substituent—to formulate and test viable mechanistic hypotheses.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The addition of a hydrazinyl group often imparts significant biological activity, with related hydrazone conjugates showing promise in various therapeutic areas[1]. Furthermore, the 7-methoxy substitution on the quinoline ring could modulate target specificity and pharmacokinetic properties, with some methoxyquinolines implicated in the inhibition of enzymes like histone deacetylases (HDACs) and cytochrome P450.

This guide is structured to navigate from broad, high-throughput screening to specific, target-validation studies, ensuring a thorough and scientifically rigorous investigation.

Part 1: Initial Profiling and Hypothesis Generation

The first phase of our investigation focuses on broad-based cellular screening to identify the primary pharmacological effects of this compound. This initial data will be crucial for generating informed hypotheses about its mechanism of action.

Comprehensive Cell Viability and Phenotypic Screening

The initial step is to assess the compound's effect on cell proliferation across a diverse panel of human cancer cell lines. This provides a fingerprint of its potential anticancer activity and helps identify sensitive and resistant cell types.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

-

Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Data Presentation: Comparative IC50 Values

| Cell Line | Histology | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Hypothetical Value] |

| A549 | Lung Carcinoma | [Hypothetical Value] |

| HCT116 | Colon Carcinoma | [Hypothetical Value] |

| SH-SY5Y | Neuroblastoma | [Hypothetical Value] |

Hypothesis Generation Based on Structural Analogs

Based on the initial screening and the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Hypothesis 1: DNA Damage and Apoptosis Induction. Quinoline derivatives have been shown to intercalate with DNA and induce apoptosis[2]. The planar quinoline ring of our compound could facilitate this interaction.

-

Hypothesis 2: Kinase Inhibition. The quinoline scaffold is a common feature in many kinase inhibitors. The compound may target key signaling kinases involved in cell proliferation and survival, such as EGFR, as seen with similar quinoline-hydrazide structures[4].

-

Hypothesis 3: HDAC Inhibition. The presence of the 7-methoxyquinoline moiety suggests a potential for histone deacetylase inhibition, which would lead to changes in gene expression and cell cycle arrest[5].

-

Hypothesis 4: Oxidative Stress Induction. Hydrazinyl-containing compounds can be associated with the generation of reactive oxygen species (ROS), leading to cellular damage and death[1][6].

The following sections will detail the experimental workflows to test these hypotheses.

Part 2: Investigating DNA Damage and Apoptosis

This section outlines the experimental workflow to determine if this compound induces DNA damage and subsequent apoptosis.

Caption: Proposed DNA damage-induced apoptosis pathway.

Assessment of DNA Damage

The phosphorylation of histone H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks.

Experimental Protocol: Immunofluorescence for γ-H2AX

-

Cell Treatment: Grow sensitive cells (e.g., HCT116) on coverslips and treat with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against phospho-H2AX (Ser139). Follow with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates DNA damage.

Analysis of Apoptosis

We will assess key markers of apoptosis, including caspase activation and cell cycle arrest.

Experimental Protocol: Flow Cytometry for Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis.

Experimental Protocol: Western Blot for Apoptotic Markers

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax, Bcl-2).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Part 3: Elucidating Kinase Inhibition Profiles

This section describes the workflow to identify potential kinase targets of this compound.

Caption: Workflow for kinase target identification.

Broad-Spectrum Kinase Panel Screening

A commercially available kinase panel (e.g., DiscoverX KINOMEscan™) can be used to screen the compound against a large number of kinases at a single concentration (e.g., 10 µM).

In Vitro Kinase Assays for IC50 Determination

For the top hits identified in the screen, in vitro kinase assays will be performed to determine the IC50 values.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Part 4: Investigating HDAC Inhibition and Oxidative Stress

This section details the experiments to test the remaining hypotheses.

HDAC Inhibition Assay

Experimental Protocol: Fluorometric HDAC Activity Assay

-

Reaction Setup: Combine a broad-spectrum HDAC enzyme mixture, a fluorogenic HDAC substrate, and varying concentrations of the compound in a 96-well plate.

-

Incubation: Incubate the plate at 37°C.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader. A decrease in fluorescence indicates HDAC inhibition.

Measurement of Reactive Oxygen Species (ROS)

Experimental Protocol: DCFDA Assay for ROS Detection

-

Cell Loading: Incubate cells with the DCFDA probe, which becomes fluorescent upon oxidation by ROS.

-

Compound Treatment: Treat the cells with this compound for a short duration (e.g., 1-4 hours).

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates ROS production.

Part 5: Target Validation and Downstream Pathway Analysis

Once a primary mechanism is strongly indicated, further experiments are required for validation.

Target Knockdown/Knockout Studies

If a specific protein target (e.g., a kinase or HDAC) is identified, siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be performed. A diminished cellular response to the compound in the absence of the target protein would provide strong evidence for on-target activity.

Gene Expression Profiling

RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by the compound. This can help to identify affected signaling pathways and provide further support for the proposed mechanism of action.

By following this structured, hypothesis-driven approach, researchers can systematically and rigorously investigate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 6. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2-Hydrazinyl-7-methoxy-4-methylquinoline: A Technical Guide

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-hydrazinyl-7-methoxy-4-methylquinoline. Leveraging the well-documented and diverse pharmacological activities of the quinoline scaffold, this document outlines a strategic, multi-tiered screening approach. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. The protocols and rationale presented herein are grounded in established scientific principles to ensure a robust and meaningful preliminary assessment of the compound's biological potential.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects.[4][5] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.[5]

The subject of this guide, this compound (CAS 97892-65-4)[6], incorporates a hydrazinyl moiety, a functional group also known for its contribution to a wide range of biological activities, including antimicrobial and antitumor properties.[7][8] The presence of the methoxy and methyl groups on the quinoline core further modulates its electronic and steric characteristics, potentially influencing its interaction with biological targets. This unique combination of structural features makes this compound a compelling candidate for biological screening.

This guide proposes a preliminary screening cascade designed to efficiently probe the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and diseases associated with oxidative stress.

Tier 1 Screening: Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer properties, exhibiting mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][4][9] Therefore, the initial assessment of this compound's anticancer potential is a logical starting point.

In Vitro Cytotoxicity Screening

The primary objective is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types is recommended for a broad initial assessment.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Tumor Type | IC50 (µM) |

| MCF-7 | Breast Cancer | [Example Data] 15.2 |

| A549 | Lung Cancer | [Example Data] 22.8 |

| HCT116 | Colon Cancer | [Example Data] 18.5 |

| Doxorubicin | (Positive Control) | [Example Data] 0.5 |

Causality Behind Experimental Choices: The MTT assay is a widely accepted, colorimetric assay that provides a quantitative measure of cell viability. The choice of a diverse cancer cell line panel allows for the identification of potential tumor-specific activity.

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Tier 2 Screening: Antimicrobial Activity

Quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[2][10][11][12][13] The hydrazinyl moiety can also contribute to antimicrobial efficacy.[7] Therefore, screening this compound against a panel of pathogenic microorganisms is a crucial step.

In Vitro Antimicrobial Susceptibility Testing

The initial screening will determine the minimum inhibitory concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) to the mid-logarithmic phase in appropriate broth media. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate with broth medium to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganisms with no compound), a negative control (broth medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | [Example Data] 16 |

| Escherichia coli | Gram-negative Bacteria | [Example Data] 32 |

| Candida albicans | Fungus | [Example Data] 64 |

| Ciprofloxacin | (Bacterial Control) | [Example Data] 0.5 |

| Fluconazole | (Fungal Control) | [Example Data] 2 |

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. The selected microorganisms represent major classes of human pathogens.

Visualization: Antimicrobial Screening Workflow

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]